molecular formula C22H22N4O4S2 B2965747 N-(4-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 951513-17-0

N-(4-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2965747
CAS No.: 951513-17-0
M. Wt: 470.56
InChI Key: RHJWLEWMCQYLLP-UHFFFAOYSA-N
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Description

This compound features a polycyclic benzo[c]pyrimido[4,5-e][1,2]thiazin core with a 6-ethyl substituent and a 5,5-dioxido (sulfone) group. The acetamide moiety is linked via a thioether bond to the heterocycle and substituted with a 4-ethoxyphenyl group. Its structural complexity confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfone-containing heterocycles.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-3-26-18-8-6-5-7-17(18)21-19(32(26,28)29)13-23-22(25-21)31-14-20(27)24-15-9-11-16(12-10-15)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJWLEWMCQYLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[c]pyrimido[4,5-e][1,2]thiazine core, an ethoxyphenyl group, and a thioacetamide moiety. These structural components contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The thiazine core is known for its ability to inhibit certain enzymes, which may play a role in conditions such as neurodegenerative diseases. The ethoxyphenyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of the thiazine core can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example:

CompoundTarget EnzymeIC50 Value (µM)
N-(4-ethoxyphenyl)-...Acetylcholinesterase (AChE)0.025
Similar Thiazine DerivativeAChE0.027
Donepezil (Reference)AChE0.021

These results suggest that N-(4-ethoxyphenyl)-... could be a promising candidate for treating conditions like Alzheimer's disease due to its ability to inhibit AChE effectively .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate that it exhibits low cytotoxicity against various cell lines:

Cell LineIC50 Value (µM)
NIH/3T3>100
HeLa>150

These results suggest a favorable safety profile for further development .

Case Studies and Research Findings

  • In Vivo Studies : In vivo studies have demonstrated the efficacy of related compounds in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease.
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to the active sites of target enzymes, suggesting a strong potential for therapeutic application.
  • Comparative Analysis : When compared with established drugs like donepezil, N-(4-ethoxyphenyl)-... shows comparable or superior inhibition against AChE, indicating its potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core distinguishes it from analogs with simpler heterocycles:

  • Benzothiazole Derivatives (): Compounds like N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (3c) feature a benzothiazole ring fused with methylenedioxy groups but lack the pyrimidine-thiazine fusion. This reduces steric bulk and alters electronic properties compared to the target compound.
  • Triazole/Thiophene Hybrids (): 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide incorporates a triazole-thiophene system, offering different π-π stacking and hydrogen-bonding capabilities.
Table 1: Key Structural Differences in Heterocyclic Cores
Compound Core Structure Key Substituents Sulfone Presence
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 6-ethyl, 4-ethoxyphenyl Yes (5,5-dioxido)
3c () 5,6-Methylenedioxybenzothiazole 1-methyltetrazole, thioacetamide No
3g () Benzothiazole-pyrimidine hybrid Pyrimidin-2-ylthio No
Compound Triazole-thiophene Allyl, dimethoxyphenyl No

Substituent Effects on Physicochemical Properties

  • 4-Ethoxyphenyl vs. Aryl Groups : The target’s 4-ethoxyphenyl group enhances lipophilicity compared to 3f (), which has a 4-methoxyphenyl group. Ethoxy’s larger size may slow metabolic O-deethylation relative to methoxy.
  • Sulfone vs.
Table 2: Substituent Impact on Melting Points and Solubility
Compound (Reference) Substituent Melting Point (°C) Inferred Solubility
Target Compound 4-Ethoxyphenyl, sulfone Not reported Moderate (polar)
3c () 1-Methyltetrazole 265 Low (nonpolar)
3e () 4-(p-Tolyl)piperazine 251 Low-moderate
Compound 3,5-Dimethoxyphenyl Not reported Moderate (polar)

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